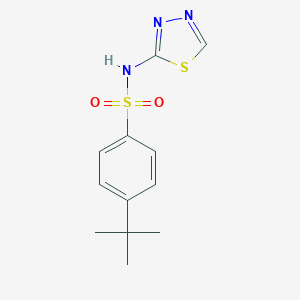

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

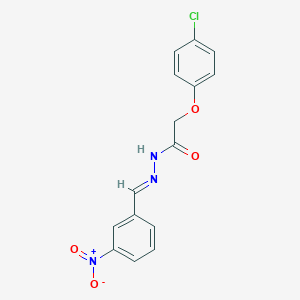

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as Efaroxan, is a chemical compound that belongs to the family of sulfonamides. It has been widely studied for its potential therapeutic applications in various diseases and disorders.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases and disorders, including diabetes, hypertension, and neuropathic pain. It has been shown to improve insulin sensitivity and glucose uptake in diabetic patients. It also has antihypertensive effects by decreasing peripheral vascular resistance. In addition, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to reduce neuropathic pain in animal models.

Wirkmechanismus

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide acts as an alpha-2 adrenergic receptor antagonist, which blocks the inhibitory effect of norepinephrine on insulin secretion and glucose uptake in pancreatic beta cells. It also decreases sympathetic nervous system activity, leading to reduced peripheral vascular resistance and blood pressure. N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide's mechanism of action in reducing neuropathic pain is not fully understood, but it is thought to involve the modulation of calcium channels and the inhibition of the release of excitatory neurotransmitters.

Biochemical and Physiological Effects:

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to improve insulin sensitivity and glucose uptake in diabetic patients. It also has antihypertensive effects by decreasing peripheral vascular resistance. In addition, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to reduce neuropathic pain in animal models. However, it may also have adverse effects on the cardiovascular system, such as increasing heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been widely used in laboratory experiments to study its effects on insulin secretion, glucose uptake, blood pressure, and neuropathic pain. Its advantages include its specificity for alpha-2 adrenergic receptors and its well-established mechanism of action. However, its limitations include its potential adverse effects on the cardiovascular system and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for the study of N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases and disorders, such as obesity and metabolic syndrome. Another direction is to develop more potent and selective alpha-2 adrenergic receptor antagonists with fewer adverse effects. Additionally, further studies are needed to fully understand N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide's mechanism of action in reducing neuropathic pain and to develop more effective treatments for this condition.

Synthesemethoden

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonamide with 3-methylbenzylmagnesium bromide, followed by the reaction with ethyl iodide. The final product is obtained after purification by recrystallization.

Eigenschaften

Molekularformel |

C16H19NO2S |

|---|---|

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H19NO2S/c1-4-17(15-7-5-6-14(3)12-15)20(18,19)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3 |

InChI-Schlüssel |

MKRKXIXLRJNKCR-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |

Kanonische SMILES |

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)

![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)

![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)

![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)

![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)

![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)

![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)